N-(3-methoxypropyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-27-9-5-8-20-16(25)10-14-12-28-19-22-17-15(18(26)23(14)19)11-21-24(17)13-6-3-2-4-7-13/h2-4,6-7,11,14H,5,8-10,12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXKDNZHQNIQFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC1CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxypropyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure
The compound features a complex structure that includes a tetrahydropyrazolo-thiazolo-pyrimidine framework. This unique arrangement may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Many tetrahydropyrazolopyrimidine derivatives have shown promising antimicrobial effects against various pathogens. For instance, derivatives have been reported to possess significant activity against Mycobacterium tuberculosis and other bacterial strains .
- Antitumor Properties : Some related compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .
- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory activity, which could be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship. Key features influencing activity include:
- Functional Groups : The presence of specific functional groups such as methoxy and acetamide plays a crucial role in enhancing the compound's potency.
- Stereochemistry : Variations in stereochemistry can lead to different biological responses; thus, certain stereoisomers may exhibit higher efficacy .
Antitubercular Activity
A study highlighted the effectiveness of tetrahydropyrazolopyrimidine derivatives against Mycobacterium tuberculosis. Compound 9 , structurally related to this compound, showed a reduction of 3.5 log CFU in infected mice when administered orally at 100 mg/kg for 28 days . This indicates that derivatives can serve as potential candidates for TB treatment.
Antimicrobial Activity
A series of fused thiazolo-pyrimidine derivatives were evaluated for their antibacterial properties. Compounds demonstrated significant activity against Escherichia coli and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MIC) as low as 9.375 μg/mL . This suggests that similar compounds might exhibit comparable antimicrobial efficacy.
Data Table: Summary of Biological Activities
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on a series of tetrahydropyrazolopyrimidine derivatives found that modifying the side chains significantly impacted their antibacterial properties. The most effective compound showed a strong correlation between structural modifications and increased potency against resistant strains.
- In Vivo Studies on Antitubercular Activity : In vivo studies confirmed the efficacy of selected tetrahydropyrazolopyrimidine compounds in reducing bacterial load in infected mice models. These findings support the potential use of these compounds in combination therapies for TB.
Q & A
Q. What are the optimized synthetic pathways for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step heterocyclic assembly, starting with condensation of thiazolo-pyrimidine precursors followed by functionalization via acylation. Key steps include:
- Cyclocondensation : Reacting 4-oxo-thiazolo-pyrimidine intermediates with substituted acetamides under reflux in aprotic solvents (e.g., DMF) .
- Acylation : Introducing the 3-methoxypropyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to enhance efficiency .
- Purification : Chromatography (e.g., silica gel) or recrystallization from ethanol/water mixtures to achieve >95% purity . Critical parameters: Temperature (60–80°C for cyclocondensation), solvent polarity, and stoichiometric ratios to minimize side products.
Q. Which analytical techniques are most effective for structural validation and purity assessment?
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the thiazolo-pyrimidine core and acetamide substitution patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 427.52 for C21H25N5O3S) and detects isotopic patterns .
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity and stability under varying pH .
Q. What preliminary biological screening models are suitable for evaluating its activity?
- Kinase Inhibition Assays : Prioritize kinases with structural homology to targets of related pyrazolo-thiazolo-pyrimidine derivatives (e.g., CDK or JAK kinases) using fluorescence-based ATP competition assays .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations to benchmark against reference drugs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Core Modifications : Replace the 3-methoxypropyl group with bulkier substituents (e.g., cyclopropyl) to test steric effects on target binding .
- Heterocycle Variations : Substitute thiazolo with triazolo moieties to assess impact on solubility and kinase selectivity .
- Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical hydrogen-bonding interactions (e.g., pyrimidine C=O with kinase hinge regions) .
Q. What computational strategies improve reaction design and mechanistic understanding?
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states in cyclocondensation steps and predict regioselectivity .
- Machine Learning : Train models on reaction databases to optimize solvent/catalyst combinations for acylation steps, reducing trial-and-error experimentation .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Standardized Protocols : Replicate assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to rule out false negatives/positives caused by rapid degradation .
Q. What methodologies optimize solubility and bioavailability without compromising activity?
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., phosphate esters) on the acetamide moiety to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve plasma half-life .
Q. How can mechanistic studies elucidate off-target effects or resistance pathways?
- Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify non-kinase targets (e.g., heat shock proteins) .
- CRISPR Screening : Perform genome-wide knockout studies in resistant cell lines to pinpoint compensatory signaling pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
